methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate
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Overview
Description
SNAP-7941 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been studied for its potential anxiolytic, antidepressant, and anorectic effects. It has shown promise in initial animal studies, although subsequent trials have yielded mixed results . SNAP-7941 continues to be used in scientific research to explore the function of the melanin-concentrating hormone receptor 1 .
Preparation Methods
The synthesis of SNAP-7941 involves several stepsThe reaction conditions typically involve a reaction time of 2 minutes at a temperature of 25°C, with a concentration of 2 mg/mL of the precursor in acetonitrile . This method has been used to prepare radiolabeled analogs such as [11C]SNAP-7941 for positron emission tomography (PET) imaging .
Chemical Reactions Analysis
SNAP-7941 undergoes various chemical reactions, including:
Methylation: As mentioned, the methylation of SNAP-acid using methyl triflate is a key step in its synthesis.
Fluorination: The synthesis of [18F]FE@SNAP involves the direct fluorination of a tosylated precursor in a microfluidic system.
Binding Studies: SNAP-7941 has been used in binding studies with melanin-concentrating hormone receptor 1, demonstrating high binding affinity.
Scientific Research Applications
SNAP-7941 has several scientific research applications:
Neuropsychopharmacology: It has been studied for its potential anxiolytic and antidepressant effects.
Positron Emission Tomography (PET) Imaging: Radiolabeled analogs of SNAP-7941, such as [11C]SNAP-7941 and [18F]FE@SNAP, have been developed for PET imaging to study the distribution and function of melanin-concentrating hormone receptor 1 in vivo
Obesity and Metabolic Disorders: SNAP-7941 has been investigated for its potential role in regulating food intake and body weight, making it a candidate for the treatment of obesity.
Mechanism of Action
SNAP-7941 exerts its effects by selectively antagonizing the melanin-concentrating hormone receptor 1. This receptor is involved in various physiological processes, including the regulation of food intake, energy homeostasis, and mood. By inhibiting the action of melanin-concentrating hormone at this receptor, SNAP-7941 can reduce food intake, promote weight loss, and exhibit anxiolytic and antidepressant effects .
Comparison with Similar Compounds
SNAP-7941 is compared with other melanin-concentrating hormone receptor 1 antagonists, such as GW3430 and SNAP-94847. These compounds share similar mechanisms of action but differ in their potency and selectivity. For example, SNAP-94847 is a more potent and selective antagonist compared to SNAP-7941 . Other similar compounds include:
Properties
CAS No. |
387825-78-7 |
---|---|
Molecular Formula |
C31H37F2N5O6 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |
InChI Key |
FWMHZWMPUWAUPL-NDEPHWFRSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)SNAP-7941 (4S)-3-(((3-(4-(3-(acetylamino)phenyl)-1-piperidinyl)propy)amino)carbonyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride SNAP-7941 SNAP7941 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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